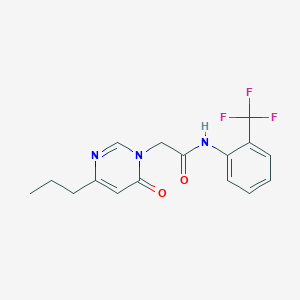

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-(6-Oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 6-oxo-1,6-dihydropyrimidin-2-yl core substituted with a propyl group at position 2.

Properties

IUPAC Name |

2-(6-oxo-4-propylpyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-2-5-11-8-15(24)22(10-20-11)9-14(23)21-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-8,10H,2,5,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKOJAXZBBTFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrimidine ring using a suitable alkyl halide in the presence of a base such as potassium carbonate.

Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the pyrimidine derivative with an acyl chloride or anhydride in the presence of a base.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

Oxidation: Products include propyl alcohol, propionaldehyde, and propionic acid.

Reduction: Products include the corresponding alcohol derivative of the pyrimidine ring.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.

DNA/RNA Interactions: The compound could bind to nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Substituent Effects at Position 4

- Target Compound: A propyl group at position 4 of the pyrimidinone ring may enhance lipophilicity and influence binding interactions in hydrophobic pockets of target proteins.

- Analog (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide features a methyl group at position 3.

- Analog () : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides produces analogs with methyl groups, demonstrating that smaller substituents favor higher yields (2.6–2.8-fold molar excess of sodium methylate used) .

Oxygen vs. Sulfur Linkage

- Target Compound: Contains an oxygen-based linkage (yl) between the pyrimidinone and acetamide.

- Analog () : 2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide uses a sulfur atom (thio) instead. Sulfur linkages may alter electronic properties and metabolic stability compared to oxygen .

Acetamide Substituent Variations

Trifluoromethylphenyl Positioning

- Target Compound : The trifluoromethyl group is at the ortho position (2-position) on the phenyl ring, which may sterically hinder interactions compared to para-substituted analogs.

- Analog (): Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the pyrimidinone core with benzothiazole, showing divergent bioactivity due to altered heterocyclic electronics .

Aromatic Ring Functionalization

- Analog (): The 4-phenoxyphenyl group introduces an ether linkage, increasing polarity and hydrogen-bonding capacity compared to the target compound’s trifluoromethylphenyl group .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s propyl group may require optimized alkylation conditions, as seen in , where equimolar chloroacetamides and controlled base stoichiometry are critical .

- Bioactivity Trends : para-Substituted trifluoromethylphenyl analogs () may exhibit stronger target affinity than ortho-substituted derivatives due to reduced steric effects .

- Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism, a feature shared with benzothiazole analogs in .

Biological Activity

The compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. Key areas of focus include:

- Anticonvulsant Activity : Studies suggest that derivatives with trifluoromethyl groups exhibit significant anticonvulsant properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve central nervous system (CNS) penetration and efficacy against seizures .

- Enzyme Inhibition : The compound has been assessed for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, with IC50 values indicating moderate potency .

- Antioxidant Properties : The compound's ability to scavenge free radicals has been investigated, showing potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine core and the introduction of electron-withdrawing groups like trifluoromethyl significantly affect biological activity. For instance, compounds with enhanced lipophilicity often demonstrate increased anticonvulsant effects, suggesting a correlation between hydrophobicity and CNS activity.

Study 1: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various derivatives including the target compound, it was found that those with a trifluoromethyl substitution showed increased efficacy in the maximal electroshock (MES) test. For example:

- Compound A : Effective at 100 mg/kg with 80% seizure protection.

- Compound B : Less effective with only 40% seizure protection at the same dosage.

Table 1 summarizes the results from this study:

| Compound | Dosage (mg/kg) | MES Protection (%) |

|---|---|---|

| 2-(6-oxo...) | 100 | 80 |

| Compound A | 100 | 40 |

| Compound B | 50 | 25 |

Study 2: Enzyme Inhibition

A separate investigation evaluated the inhibition of AChE and BChE by various derivatives. The following table highlights key findings:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 2-(6-oxo...) | 10.4 | 7.7 |

| Compound C | 18.1 | 15.6 |

| Compound D | 24.3 | 30.1 |

These results indicate that modifications to the phenyl ring can significantly alter enzyme inhibition profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.